molecular formula C12H9FO B1343255 3-Fluoro-5-phenylphenol CAS No. 187392-66-1

3-Fluoro-5-phenylphenol

Cat. No. B1343255
M. Wt: 188.2 g/mol
InChI Key: PFKTZDDAPYXWOZ-UHFFFAOYSA-N
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Description

3-Fluoro-5-phenylphenol is a chemical compound with the molecular formula C12H9FO. It has a molecular weight of 188.2 and is also known by the synonyms 3-FLUORO-5-PHENYLPHENOL, 5-fluorobiphenyl-3-ol, and 3-Fluoro-5-hydroxybiphenyl .


Synthesis Analysis

The synthesis of phenols like 3-Fluoro-5-phenylphenol can be achieved through several laboratory methods. One such method involves the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-phenylphenol consists of a phenyl group attached to the 5th position of a fluorophenol group. The InChI code for this compound is InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H .


Physical And Chemical Properties Analysis

3-Fluoro-5-phenylphenol is a crystalline solid. It has a molecular weight of 188.2 and its IUPAC name is 3-fluoro-5-phenylphenol . The compound’s complexity is 177 and it has a topological polar surface area of 20.2Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Chemistry : 3-Fluoro-5-phenylphenol has been explored as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of substituted pyrazolines, showcasing its utility in constructing molecules with potential biological activities (Chopra et al., 2007). Similarly, its derivatives have been examined for fungicidal activities, indicating its relevance in agricultural chemistry (Ren et al., 2007).

Materials Science and Engineering

  • Polymer Science : The compound's derivatives have been incorporated into polymers to explore their antimicrobial properties, illustrating its potential in developing new materials with enhanced biological resistance (Manivannan, 2020). Moreover, fluorine-containing polymers exhibit high thermal stability and unique electronic properties, beneficial for applications in electronics and coatings (Salunke et al., 2007).

Biomedical Applications

  • Bioimaging and Sensor Technology : Compounds structurally related to 3-Fluoro-5-phenylphenol have been used to develop sensitive fluorescent sensors for metal ions, which can be applied in environmental monitoring and bioimaging. For example, a chemosensor based on a derivative showed high selectivity for Al3+ ions, demonstrating potential for use in living cell imaging (Ye et al., 2014).

Safety And Hazards

The safety data sheet for 3-Fluoro-5-phenylphenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-5-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKTZDDAPYXWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633442
Record name 5-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-phenylphenol

CAS RN

187392-66-1
Record name 5-Fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium (II) acetate (2.4 mg, 0.01 mmol) was added to a suspension of 3-fluoro-5-iodophenol (250 mg, 1.05 mmol), phenylboronic acid (154 mg, 1.26 mmol) and sodium carbonate (3.34 g, 3.15 mmol) in water (5 mL), under an atmosphere of nitrogen. The reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then filtered through a plug of dicalite to remove black precipitate. The dicalite was washed with MeOH. The filtrate was diluted with water (250 mL) and then adjusted to pH2 using 2M HCl (aq). The product was extracted into DCM, dried over Na2SO4 and concentrated in vacuo. The crude material was purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-fluorobiphenyl-3-ol (186 mg, 0.988 mmol, 94%) M.S. (ESI) (m/z): 187 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
154 mg
Type
reactant
Reaction Step Two
Quantity
3.34 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.4 mg
Type
catalyst
Reaction Step Two

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